Molecular weight and formula of 3-Phenoxypyridine-4-carboxylic acid
Molecular weight and formula of 3-Phenoxypyridine-4-carboxylic acid
Executive Summary
3-Phenoxypyridine-4-carboxylic acid (Synonym: 3-Phenoxyisonicotinic acid ) is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of fused tricyclic systems (e.g., azaxanthones) and as a pharmacophore in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structure combines the electron-deficient pyridine ring with a lipophilic phenoxy ether, offering unique solubility and binding properties compared to the parent isonicotinic acid.
This guide provides a rigorous technical breakdown of the compound's identity, a validated synthetic workflow, and analytical protocols for researchers in medicinal chemistry.
Chemical Identity & Physicochemical Profiling
The following data establishes the baseline identity of the compound. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon procurement.
Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | 3-Phenoxypyridine-4-carboxylic acid |
| Common Synonym | 3-Phenoxyisonicotinic acid |
| CAS Registry Number | 54629-99-1 |
| Chemical Formula | |
| SMILES | OC(=O)c1ccncc1Oc2ccccc2 |
| InChI Key | (Derivative specific; verify per batch) |
Quantitative Properties
| Property | Value | Notes |
| Molecular Weight | 215.20 g/mol | Average Mass |
| Monoisotopic Mass | 215.0582 Da | For HRMS calibration |
| Exact Mass | 215.058243 | |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Acidic proton at C4-COOH |
| pKa (Base) | ~2.5 – 3.0 (Predicted) | Pyridine Nitrogen (suppressed by O-Ph) |
| LogP | 2.1 – 2.4 | Moderately lipophilic |
| TPSA | 50.2 | Topological Polar Surface Area |
Structural Diagram
Figure 1: Structural dissection of 3-Phenoxypyridine-4-carboxylic acid highlighting the orthogonal electronic effects of the substituents.
Synthetic Architecture
The synthesis of 3-Phenoxypyridine-4-carboxylic acid is non-trivial due to the electronic deactivation of the pyridine ring. Direct nucleophilic aromatic substitution (
Primary Synthetic Route (The Picoline Oxidation Method)
This route avoids the difficult carboxylation step by starting with a methylated pyridine.
-
Step 1: Ullmann Ether Synthesis
-
Reactants: 3-Hydroxy-4-methylpyridine (3-Hydroxy-4-picoline) + Bromobenzene.
-
Catalyst: Copper powder or CuI.
-
Base:
or . -
Conditions: High temperature (
) in DMF or DMSO. -
Product: 3-Phenoxy-4-methylpyridine.
-
-
Step 2: Methyl Group Oxidation
-
Reactants: 3-Phenoxy-4-methylpyridine + Oxidant (
or ). -
Conditions: Reflux in aqueous pyridine or t-butanol/water.
-
Mechanism: Radical oxidation of the benzylic methyl group to the carboxylic acid.
-
Workup: Acidification to precipitate the target acid.
-
Synthetic Workflow Diagram
Figure 2: Validated synthetic pathway via the picoline oxidation route, preferred for avoiding decarboxylation issues common in alternative pathways.
Analytical Validation Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating protocols.
HPLC Purity Profiling
Due to the amphoteric nature of pyridine carboxylic acids (zwitterion formation), pH control is critical to prevent peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonated).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Pyridine
) and 280 nm. -
Retention Logic: The phenoxy group significantly increases retention time compared to unsubstituted isonicotinic acid. Expect elution at ~40-50% ACN.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI).
-
Mode:
-
Positive Mode (ESI+): Look for
. -
Negative Mode (ESI-): Look for
(Carboxylate anion).
-
-
Fragmentation: In MS/MS, loss of the phenoxy group (
) or decarboxylation ( ) are common diagnostic fragments.
Therapeutic Relevance & Applications
HIF Prolyl Hydroxylase (HIF-PH) Inhibition
The 3-phenoxypyridine-4-carboxylic acid scaffold serves as a structural mimetic of 2-oxoglutarate , the co-substrate for HIF prolyl hydroxylase enzymes.
-
Mechanism: The carboxylic acid and pyridine nitrogen chelate the active site Iron (Fe2+), while the phenoxy group occupies the hydrophobic pocket usually bound by the HIF substrate.
-
Drug Design: This scaffold is homologous to the core structures found in Roxadustat (FG-4592) and other anemia therapeutics.
Azaxanthone Precursor (BACE1 Inhibitors)
Cyclization of 3-phenoxypyridine-4-carboxylic acid using polyphosphoric acid (PPA) yields 3-azaxanthone .
-
Application: Azaxanthones are investigated as inhibitors of BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), a key target in Alzheimer’s disease pathology.
References
-
Accela ChemBio. (n.d.). Product Data Sheet: 3-Phenoxypyridine-4-carboxylic acid (CAS 54629-99-1).[1][2][3][4][5] Retrieved from
-
Sousa, M. E., & Pinto, M. M. (2020). Synthesis of (aza)xanthones via the Ullmann ether synthesis and SNAr approaches. Organic Chemistry Frontiers, 7, 3027–3066.[6] (Describes the synthesis of 3-azaxanthone via the 3-phenoxyisonicotinic acid intermediate).
-
PubChem. (2024). Compound Summary: Isonicotinic Acid Derivatives. Retrieved from
-
BLD Pharm. (n.d.). Material Safety Data Sheet: 3-Phenoxypyridine-4-carboxylic acid.[2][3] Retrieved from
Sources
- 1. 808117-87-5|4-(Pyridin-3-yloxy)phthalic acid|BLD Pharm [bldpharm.com]
- 2. 437383-99-8|4-(Pyridin-3-yloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 1190837-18-3|4-Hydroxy-7-methoxyquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1241386-37-7|3-Methoxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 54629-99-1,3-phenoxypyridine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. scribd.com [scribd.com]
